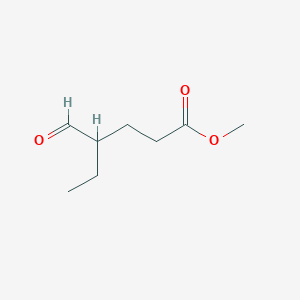

Methyl 4-formylhexanoate

Description

Fundamental Significance as a Chemical Synthon

In the parlance of retrosynthetic analysis, a synthon is a conceptual unit within a target molecule that represents a potential starting material. wikipedia.org Methyl 4-formylhexanoate serves as a versatile synthon, offering multiple points of reactivity for the construction of intricate molecular architectures. The aldehyde group can participate in a wide array of chemical transformations, including nucleophilic additions, Wittig reactions, and reductive aminations. Simultaneously, the methyl ester functionality can undergo hydrolysis, amidation, or reduction to an alcohol, providing further avenues for molecular elaboration.

The strategic placement of the formyl group at the 4-position of the hexanoate (B1226103) chain is particularly noteworthy. This arrangement allows for the generation of stereocenters and the construction of cyclic systems, which are common motifs in natural products and pharmaceutically active compounds. The ability to act as both an electrophile (at the aldehyde carbon) and a nucleophile precursor (following deprotonation at the alpha-carbon to the ester) underscores its utility as a flexible building block in organic synthesis.

Overview of its Strategic Role in Organic Synthesis

The strategic application of this compound is prominently featured in the total synthesis of various natural products and their analogues. Its bifunctional nature allows for convergent synthetic strategies, where different fragments of a target molecule are synthesized separately and then joined together, often utilizing one of the reactive sites of this compound.

A significant body of research highlights its use in the synthesis of alkaloids, a class of naturally occurring compounds with diverse physiological activities. For instance, it has been employed as a key starting material in the synthesis of vinca (B1221190) alkaloids and related compounds. researchgate.net In these syntheses, the aldehyde functionality of this compound is often utilized in cycloaddition reactions to construct the core heterocyclic frameworks of the target molecules. researchgate.net

Furthermore, its role extends to the enantioselective synthesis of piperidines, which are prevalent structural motifs in many pharmaceuticals. researchgate.net Chiral auxiliaries can be reacted with racemic this compound to generate diastereomers that can be separated and then elaborated into enantiopure piperidine (B6355638) derivatives. researchgate.net The compound has also been instrumental in the asymmetric total syntheses of complex molecules like rhynchophylline (B1680612) and isorhynchophylline. hkust.edu.hk

The following table provides a summary of the key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol nih.gov |

| CAS Number | 66757-48-0 nih.gov |

| IUPAC Name | This compound nih.gov |

Detailed research has demonstrated the preparation of this compound through various methods, including the piperidine-mediated enamine Michael addition of butanal to an acrylate (B77674) derivative. hkust.edu.hk Its subsequent reactions are diverse; for example, it can undergo reduction of the aldehyde group using sodium borohydride (B1222165) to yield the corresponding alcohol. google.com

The strategic utility of this compound is further exemplified in its reaction with tryptophanol derivatives to form complex heterocyclic systems, which are precursors to indolo[2,3-a]quinolizidines, compounds evaluated for their biological activity. mdpi.com These examples underscore the compound's importance as a versatile and strategic building block in the arsenal (B13267) of synthetic organic chemists.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-formylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-7(6-9)4-5-8(10)11-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDSIIHECXDOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446336 | |

| Record name | methyl 4-formylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66757-48-0 | |

| Record name | methyl 4-formylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Formylhexanoate

Stereocontrolled Synthesis of Methyl 4-formylhexanoate

Diastereoselective Synthetic Routes

Currently, there is a notable lack of published research specifically detailing diastereoselective synthetic routes to produce this compound. General methodologies for diastereoselective synthesis often rely on the use of chiral auxiliaries, which are stereochemically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Another common strategy involves substrate-controlled diastereoselection, where an existing chiral center in the starting material influences the formation of a new stereocenter. For a molecule like this compound, this would entail starting with a precursor that already possesses a stereocenter that can direct the formation of the C4 stereocenter.

While these general principles are well-established in organic synthesis, their specific application to the synthesis of this compound has not been extensively documented in the scientific literature based on available search results.

Enantioselective Access to Chiral this compound

Similar to diastereoselective methods, specific enantioselective routes for the synthesis of this compound are not well-reported. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is typically achieved through three main strategies: the use of a chiral starting material, the application of a chiral auxiliary (as mentioned above), or the use of a chiral catalyst.

Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer over the other. For the synthesis of this compound, this could theoretically involve reactions like asymmetric hydrogenation, hydroformylation, or conjugate addition to a suitable prochiral precursor.

Despite the broad utility of these methods, the scientific literature accessible through current searches does not provide detailed research findings or established protocols for the enantioselective synthesis of this compound. The available information tends to focus on the use of racemic this compound in subsequent stereoselective reactions, rather than the stereocontrolled synthesis of the molecule itself.

Chemical Reactivity and Transformational Chemistry of Methyl 4 Formylhexanoate

Reactions of the Formyl Group

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, which is highly susceptible to attack by nucleophiles. It can also undergo oxidation and reduction.

The formyl group of Methyl 4-formylhexanoate readily undergoes nucleophilic addition, a characteristic reaction of aldehydes. tcichemicals.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated.

Common nucleophilic addition and condensation reactions applicable to this compound include:

Aldol Condensation: In the presence of a base, the formyl group can react with an enolate, such as the one derived from acetone, to form a β-hydroxy aldehyde, which can subsequently dehydrate.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the formyl group into an alkene. The geometry of the resulting alkene depends on the nature of the ylide used. tcichemicals.com

Grignard Reaction: Addition of an organometallic reagent, like a Grignard reagent (R-MgBr), results in the formation of a secondary alcohol upon workup. tcichemicals.com

Condensation with Amines: The formyl group can condense with primary amines to form imines (Schiff bases) or with reagents like hydrazine (B178648) to form hydrazones. A similar compound, methyl-4-formylbenzoate, undergoes condensation with 3-hydrazineylideneindolin-2-one to yield an isatin–Schiff base ligand. researchgate.net

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|

| Wittig Reaction | Phosphorus ylide (e.g., Ph3P=CH2) | Alkene |

| Grignard Addition | Organomagnesium halide (e.g., CH3MgBr) | Secondary Alcohol |

| Imination | Primary amine (e.g., R-NH2) | Imine (Schiff Base) |

| Aldol Condensation | Enolate (e.g., from acetone) | β-Hydroxy aldehyde / α,β-Unsaturated aldehyde |

The oxidation state of the formyl carbon can be easily modified.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Pinnick oxidation conditions (sodium chlorite, NaClO₂). This would yield 4-(methoxycarbonyl)hexanoic acid.

Reduction: The formyl group is readily reduced to a primary alcohol. A key feature of this compound is the potential for chemoselective reduction. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that will selectively reduce the aldehyde in the presence of the less reactive ester. researchgate.netchegg.com For instance, this compound can be cooled in anhydrous methanol (B129727) and treated with sodium borohydride to yield Methyl 4-(hydroxymethyl)hexanoate. google.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ester.

Table 2: Oxidation and Reduction of the Formyl Group

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4) | 4-(methoxycarbonyl)hexanoic acid |

| Selective Reduction | Sodium borohydride (NaBH4) | Methyl 4-(hydroxymethyl)hexanoate |

| Full Reduction | Lithium aluminum hydride (LiAlH4) | Hexane-1,4-diol |

To perform reactions on the ester moiety without affecting the more reactive aldehyde, the formyl group can be protected. libretexts.org The most common strategy is the formation of an acetal (B89532). pressbooks.pubreddit.com Acetals are stable in neutral to strongly basic conditions, which are often required for reactions involving esters. chemistrysteps.com

This transformation is typically achieved by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. For example, the acetylation of this compound can be carried out to form Methyl 4-(dimethoxymethyl)hexanoate. google.com A similar strategy was employed in the synthesis of aspidosperma alkaloids, where a related compound was converted to its dimethyl acetal using trimethyl orthoformate. acs.org The acetal can be easily removed, regenerating the aldehyde, by treatment with aqueous acid. jove.com

Table 3: Common Acetal Protecting Groups for Aldehydes

| Reagent(s) | Protecting Group Formed | Deprotection Condition |

|---|---|---|

| Methanol (CH3OH), H+ | Dimethyl acetal | Aqueous Acid (H3O+) |

| Ethylene glycol, H+ | 1,3-Dioxolane (cyclic acetal) | Aqueous Acid (H3O+) |

| 1,3-Propanediol, H+ | 1,3-Dioxane (cyclic acetal) | Aqueous Acid (H3O+) |

Reactivity of the Ester Moiety

The methyl ester group is generally less reactive than the formyl group. Its chemistry is centered on nucleophilic acyl substitution at the carbonyl carbon.

The methyl ester can be converted to the corresponding carboxylic acid, 4-formylhexanoic acid, through hydrolysis. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process where the ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). google.com To drive the reaction to completion, an excess of water is typically used.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). researchgate.net The reaction produces the carboxylate salt of the acid. A subsequent acidification step is required to obtain the free carboxylic acid. chemspider.com

Table 4: Conditions for Ester Hydrolysis

| Method | Reagents | Initial Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H2O, H+ (e.g., H2SO4), heat | Carboxylic Acid | 4-formylhexanoic acid |

| Saponification | 1. NaOH or KOH, H2O, heat 2. H3O+ | Carboxylate Salt | 4-formylhexanoic acid |

Transesterification is the process of converting one ester into another by reacting it with an alcohol. youtube.com For this compound, this would involve reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst to produce a new ester, 4-formylhexanoate ester, and methanol. masterorganicchemistry.com The reaction is an equilibrium process. To favor the formation of the desired product, the reactant alcohol is often used in large excess as the solvent. masterorganicchemistry.com This reaction is fundamental in processes like the production of biodiesel from fatty acid methyl esters. researchgate.net

Table 5: Transesterification Examples

| Reactant Alcohol | Catalyst | Product Ester |

|---|---|---|

| Ethanol (B145695) (CH3CH2OH) | H+ or NaOCH2CH3 | Ethyl 4-formylhexanoate |

| Propanol (CH3CH2CH2OH) | H+ or NaO(CH2)2CH3 | Propyl 4-formylhexanoate |

| Benzyl alcohol (C6H5CH2OH) | H+ or NaOCH2C6H5 | Benzyl 4-formylhexanoate |

Carbon-Carbon Bond Forming Reactions

The bifunctional nature of this compound, containing both an aldehyde and an ester, provides multiple sites for carbon-carbon bond formation, enabling the construction of more complex molecular architectures.

Alkylation and acylation reactions typically proceed via an enolate intermediate. wikipedia.org this compound possesses two primary sites for deprotonation: the α-carbon to the ester (C2) and the α-carbon to the aldehyde (C3). The protons at C3 are generally more acidic than those at C2 due to the greater electron-withdrawing ability of the aldehyde carbonyl compared to the ester carbonyl. However, the formation of the enolate at C2 is sterically less hindered.

The choice of base and reaction conditions can influence which enolate is formed, a concept known as kinetic versus thermodynamic control. masterorganicchemistry.comresearchgate.net

Kinetic Control: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) would favor the rapid deprotonation at the less-hindered C2 position, forming the kinetic enolate. khanacademy.org

Thermodynamic Control: Using a weaker base (like an alkoxide) at higher temperatures allows for equilibrium to be established, favoring the formation of the more substituted and stable thermodynamic enolate at the C3 position.

Once formed, these enolates are potent nucleophiles that can react with various electrophiles, such as alkyl halides (alkylation) or acyl chlorides (acylation), to form new C-C bonds. wikipedia.org

| Enolate Formation Site | Base/Conditions | Electrophile (E⁺) | Product |

| C2 (Kinetic) | LDA, -78 °C | Methyl Iodide (CH₃I) | Methyl 2-methyl-4-formylhexanoate |

| C2 (Kinetic) | LDA, -78 °C | Acetyl Chloride (CH₃COCl) | Methyl 2-acetyl-4-formylhexanoate |

| C3 (Thermodynamic) | NaOEt, RT | Benzyl Bromide (BnBr) | Methyl 3-benzyl-4-formylhexanoate |

| C3 (Thermodynamic) | NaOEt, RT | Propionyl Chloride (CH₃CH₂COCl) | Methyl 3-propionyl-4-formylhexanoate |

Pericyclic reactions, which proceed through a cyclic transition state, offer a powerful method for ring formation. msu.edu While this compound itself is not a typical substrate for standard cycloadditions like the Diels-Alder reaction, its derivatives can be.

For instance, an α,β-unsaturated derivative, such as methyl 4-formyl-2-hexenoate (formed via a dehydrogenation reaction), could act as a dienophile in a [4+2] Diels-Alder cycloaddition. The electron-withdrawing nature of the ester and aldehyde groups would activate the double bond for reaction with a conjugated diene, such as 1,3-butadiene (B125203) or cyclopentadiene. Such reactions are often highly stereospecific. libretexts.org

The aldehyde group itself can participate in hetero-Diels-Alder reactions, where it acts as the dienophile (a [2π] component). Reaction with a diene like the Danishefsky diene could lead to the formation of a dihydropyran ring, a common structural motif in natural products.

| Reaction Type | This compound Derivative | Reactant | Product Type |

| [4+2] Diels-Alder | Methyl 4-formyl-2-hexenoate | 1,3-Butadiene | Substituted Cyclohexene |

| [4+2] Diels-Alder | Methyl 4-formyl-2-hexenoate | Cyclopentadiene | Bicyclic Adduct (Norbornene derivative) |

| Hetero-Diels-Alder | This compound | Danishefsky's Diene | Dihydropyranone derivative |

Conjugate addition, or Michael addition, is a fundamental C-C bond-forming reaction involving the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com The synthesis of this compound itself can be achieved through a Michael-type reaction. hbni.ac.in

For chain elongation, an unsaturated precursor to this compound, such as an α,β-unsaturated aldehyde, would serve as an excellent Michael acceptor. organic-chemistry.orglibretexts.org The addition of a wide range of nucleophiles, including enolates, organocuprates (Gilman reagents), and amines, would occur at the β-carbon, leading to the formation of a 1,5-dicarbonyl relationship after protonation. masterorganicchemistry.com This strategy is a cornerstone of organic synthesis for building carbon skeletons.

For example, the reaction of an enolate derived from diethyl malonate with a suitable unsaturated precursor would introduce a malonate group, which can be further manipulated (e.g., via decarboxylation) to achieve chain extension.

Stereochemical Control in Chemical Transformations

This compound possesses a stereocenter at the C4 position, meaning it can exist as two enantiomers, (R)-methyl 4-formylhexanoate and (S)-methyl 4-formylhexanoate. Controlling the stereochemistry during its synthesis or subsequent reactions is a critical aspect of modern asymmetric synthesis.

Stereochemical control can be achieved through several strategies:

Chiral Auxiliary-Based Synthesis: An acyclic precursor can be attached to a chiral auxiliary (e.g., a pseudoephedrine derivative). A subsequent diastereoselective reaction, such as an alkylation or a conjugate addition, establishes the desired stereocenter. Removal of the auxiliary then yields the enantiomerically enriched product.

Asymmetric Catalysis: A prochiral substrate can be converted into a chiral product using a small amount of a chiral catalyst. For example, an asymmetric Michael addition to an α,β-unsaturated precursor, catalyzed by a chiral organocatalyst (like a proline derivative) or a metal-ligand complex, could set the stereocenter at C4 with high enantioselectivity. nih.govchemrxiv.org

Substrate-Controlled Diastereoselection: If this compound is already enantiomerically pure, the existing stereocenter at C4 can direct the stereochemical outcome of reactions at other positions. For instance, the addition of a nucleophile to the aldehyde at C4 could be diastereoselective, favoring the formation of one of two possible diastereomeric alcohol products due to steric hindrance dictated by the ethyl group. This is often rationalized using models like the Felkin-Anh or Cram model.

The table below outlines potential strategies for stereocontrol in reactions involving this compound.

| Transformation | Strategy | Key Reagent/Catalyst | Desired Outcome |

| Synthesis | Asymmetric Conjugate Addition | Chiral organocatalyst (e.g., Jørgensen-Hayashi catalyst) | Enantioselective formation of the C4 stereocenter |

| Synthesis | Chiral Auxiliary | Evans oxazolidinone or pseudoephedrine auxiliary | Diastereoselective alkylation to set the C4 stereocenter |

| Aldehyde Reduction | Substrate Control | NaBH₄ on enantiopure this compound | Diastereoselective formation of a new stereocenter at C4 |

| Enolate Alkylation | Asymmetric Alkylation | Enantiopure starting material with a chiral base or phase-transfer catalyst | Diastereoselective formation of a new stereocenter at C2 or C3 |

Applications of Methyl 4 Formylhexanoate in Complex Molecule Synthesis

Total and Formal Synthesis of Alkaloids

The strategic incorporation of Methyl 4-formylhexanoate has been pivotal in the stereoselective synthesis of several alkaloid frameworks. Its utility is most prominently documented in the construction of Indolo[2,3-a]quinolizidine derivatives.

Indolo[2,3-a]quinolizidine Derivatives

A significant application of this compound is in the stereoselective synthesis of the Indolo[2,3-a]quinolizidine scaffold. This structural motif is a core component of many biologically active alkaloids. The key step in this synthesis involves a stereoselective cyclocondensation of enantiopure tryptophanol with racemic this compound. This reaction proceeds via a dynamic kinetic resolution, where the stereocenter alpha to the aldehyde group of this compound epimerizes, leading to the formation of a single major diastereomer of the resulting bicyclic lactam.

This bicyclic lactam intermediate is then subjected to a stereocontrolled cyclization on the indole nucleus to furnish the final enantiopure Indolo[2,3-a]quinolizidine derivative. This methodology has been successfully employed to generate a library of these compounds for biological evaluation, for instance, as NMDA receptor antagonists.

| Reactants | Key Reaction | Intermediate | Final Product |

| (R)- or (S)-Tryptophanol | Stereoselective cyclocondensation | Bicyclic lactam | Enantiopure Indolo[2,3-a]quinolizidine |

| Racemic this compound | Dynamic kinetic resolution |

Piperidine (B6355638) and Related Heterocycles (e.g., Precursors to Halichlorine and Pinnaic Acid)

The marine alkaloids Halichlorine and Pinnaic Acid are characterized by a complex azaspirocyclic core. While the synthesis of piperidine and related heterocycles is a broad field of organic chemistry, the specific use of this compound as a direct precursor in the documented total or formal syntheses of Halichlorine and Pinnaic Acid is not established. The construction of the intricate frameworks of these molecules typically involves other strategic bond formations and starting materials.

Rhynchophylline (B1680612) and Isorhynchophylline Scaffolds

There is no available scientific literature detailing the use of this compound in the synthesis of Rhynchophylline and Isorhynchophylline scaffolds. These complex indole alkaloids, known for their interesting biological activities, are synthesized through intricate multi-step pathways. However, the role of this compound as a precursor or intermediate in any established or novel synthetic routes to these compounds has not been reported.

Development of Key Chiral Intermediates for Asymmetric Synthesis

The potential of this compound as a starting material for the development of key chiral intermediates in asymmetric synthesis is another area lacking in research. Asymmetric synthesis is crucial for the production of enantiomerically pure compounds, a vital aspect of modern medicinal chemistry. While the structure of this compound suggests it could be a prochiral substrate for various asymmetric transformations, no studies have been published that demonstrate its conversion into valuable chiral building blocks.

Building Blocks for Polycyclic and Fused Ring Systems

The construction of polycyclic and fused ring systems is a fundamental pursuit in organic chemistry, leading to the discovery of new therapeutic agents and materials. The application of this compound as a foundational element in the synthesis of such complex architectures has not been described in the literature.

Bicyclic lactams are important structural motifs found in a variety of biologically active compounds, including antibiotics. The synthesis of these structures often involves strategic cyclization reactions. There are no documented methods that employ this compound as a reactant in the formation of bicyclic lactam frameworks.

Oxazolopiperidone architectures are another class of heterocyclic compounds with potential applications in drug discovery. The synthesis of these fused ring systems requires specific and often innovative synthetic strategies. A review of the current literature reveals no studies that utilize this compound in the construction of oxazolopiperidone rings.

Advanced Analytical Methodologies for Research on Methyl 4 Formylhexanoate

Spectroscopic Analysis for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are indispensable for probing the molecular structure of methyl 4-formylhexanoate and observing its transformations in real-time. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals their functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for gaining detailed structural information and is exceptionally well-suited for monitoring the progress of chemical reactions in real-time. nih.govmagritek.com By tracking the disappearance of reactant signals and the appearance of product signals, researchers can determine reaction kinetics, identify intermediates, and confirm the final structure. chemrxiv.orgrsc.org

For a reaction synthesizing this compound, ¹H NMR spectroscopy would be particularly informative. Specific proton signals characteristic of the product would emerge and grow in intensity over time. Key diagnostic signals include the aldehyde proton (CHO), the methyl ester protons (OCH₃), and the protons on the carbon backbone. The integration of these peaks relative to an internal standard allows for the quantification of product formation. magritek.com

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on the functional groups present in the molecule. Actual values may vary depending on the solvent and spectrometer frequency.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aldehyde (-CHO ) | 9.6 - 9.8 | 200 - 205 |

| Ester Methyl (-OCH₃ ) | ~ 3.7 | ~ 52 |

| Ester Carbonyl (-C =O) | - | 170 - 175 |

| Methylene α to Ester (-CH₂ -CO) | ~ 2.4 | 30 - 35 |

| Methine (-CH (CHO)-) | ~ 2.5 | 45 - 55 |

Mass Spectrometry (MS) for Product Identification and Purity Analysis

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for identifying components within a mixture and confirming the identity and purity of a synthesized product. jeol.com

In the analysis of this compound (C₈H₁₄O₃), the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 158.2 g/mol . chemicalbook.comsigmaaldrich.com The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for an ester like this would include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

|---|---|---|

| 158 | [C₈H₁₄O₃]⁺ | Molecular Ion |

| 129 | [M - CHO]⁺ | Formyl radical |

| 127 | [M - OCH₃]⁺ | Methoxy radical |

| 99 | [M - COOCH₃]⁺ | Methoxycarbonyl radical |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. medify.co Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. masterorganicchemistry.com This absorption pattern serves as a unique molecular fingerprint.

For this compound, the IR spectrum would be characterized by strong absorption bands indicating the presence of both an aldehyde and an ester functional group. The most prominent of these would be the carbonyl (C=O) stretching vibrations. pressbooks.pub The presence of a weak C-H stretching band at a characteristic higher frequency is a definitive indicator of the aldehyde group. libretexts.org

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1740 - 1720 | Strong, Sharp |

| Ester | C=O Stretch | 1750 - 1735 | Strong, Sharp |

| Aldehyde | C-H Stretch | 2850 - 2800 & 2750 - 2700 | Weak to Medium |

| Alkane | C-H Stretch | 3000 - 2850 | Strong |

Chromatographic Techniques for Isolation and Quantification in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating the desired product from a reaction mixture, determining its purity, and quantifying its concentration.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. nih.gov In the context of this compound research, GC is frequently used to monitor the purity of a sample and to quantify the yield of a reaction. The sample is vaporized and injected onto the head of a chromatographic column, and separation occurs as the analyte is carried by a carrier gas and interacts with the stationary phase lining the column. mdpi.com

The choice of column is critical for achieving good separation. A column with a polar stationary phase would be suitable for separating the relatively polar this compound from less polar starting materials or byproducts. mdpi.com When equipped with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (GC-MS), GC provides both quantitative data and definitive identification of the components. nih.gov

Liquid Chromatography (LC) for Separation and Purity Determination

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for the separation, identification, and quantification of individual components in a mixture. nih.gov It is especially useful for compounds that are not sufficiently volatile for GC or are thermally unstable.

For this compound, a reversed-phase HPLC (RP-HPLC) method would be highly effective. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile. nih.gov Components are separated based on their hydrophobicity. This technique can be used for analytical purposes to assess purity or scaled up for preparative chromatography to isolate pure this compound from complex mixtures. researchgate.net

Thin Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable technique in synthetic organic chemistry for qualitatively monitoring the progress of reactions and assessing the purity of compounds. rsc.orgrjpbcs.com Its application in the context of reactions involving this compound allows chemists to quickly determine the consumption of starting materials, the formation of the product, and the presence of any byproducts or impurities. researchgate.net

The fundamental principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). By capillary action, the mobile phase moves up the plate, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. This differential migration results in the separation of the components. rjpbcs.com

For monitoring a reaction that synthesizes this compound, aliquots are taken from the reaction mixture at various time intervals and spotted on a TLC plate alongside the starting materials. A common mobile phase for a compound like this compound, which contains both an ester and an aldehyde functional group, would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. rsc.org The ratio of these solvents is optimized to achieve good separation.

After development, the plate is visualized, typically under UV light if the compounds are UV-active, or by staining with a chemical reagent (e.g., potassium permanganate (B83412) or p-anisaldehyde stain) that reacts with the compounds to produce colored spots. researchgate.net The Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. By comparing the Rf values of the spots from the reaction mixture to those of the starting materials, one can track the reaction's progress. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The presence of multiple spots in the product lane suggests the formation of byproducts or the presence of impurities.

Table 1: Hypothetical TLC Monitoring of a Reaction to Synthesize this compound

| Analyte | Rf Value (3:1 Hexane:Ethyl Acetate) | Observations |

| Starting Material A | 0.65 | Spot diminishes over time. |

| Starting Material B | 0.20 | Spot diminishes over time. |

| This compound (Product) | 0.45 | New spot appears and intensifies over time. |

| Impurity | 0.30 | Faint spot indicating a minor byproduct. |

Flash Chromatography for Purification

Following a synthesis, the crude product mixture often requires purification to isolate the desired compound from unreacted starting materials, reagents, and byproducts. Flash chromatography is a widely used preparative technique for the rapid purification of organic compounds, including this compound. biotage.comwfu.edu It operates on the same principles as TLC but on a larger scale, using a glass column packed with a stationary phase (commonly silica gel). rochester.edu

The process begins with the selection of an appropriate solvent system, which is typically determined by prior TLC analysis. rochester.edu An ideal solvent system for flash chromatography will result in an Rf value of approximately 0.3 for the target compound, ensuring good separation from impurities. rochester.edu

The column is carefully packed with silica gel as a slurry in the chosen eluent or dry-packed, followed by equilibration with the mobile phase. rochester.eduorgsyn.org The crude this compound mixture is then loaded onto the top of the column. This can be done by dissolving the sample in a minimal amount of the eluent or a less polar solvent and carefully adding it to the column (wet loading), or by adsorbing the sample onto a small amount of silica gel and adding the dry powder to the column (dry loading). biotage.comrochester.edu

A continuous flow of the mobile phase is then passed through the column, often aided by positive pressure from an inert gas, which speeds up the separation process. orgsyn.org The components of the mixture move down the column at different rates based on their polarity. Less polar compounds elute faster, while more polar compounds are retained longer on the silica gel. wfu.edu The eluent is collected in a series of fractions, which are then analyzed by TLC to identify those containing the pure this compound. Fractions containing the pure product are combined, and the solvent is removed by rotary evaporation to yield the purified compound.

Table 2: Example Flash Chromatography Purification Protocol for this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Column Dimensions | Dependent on sample size (e.g., 40g silica for 1g crude material) |

| Mobile Phase (Eluent) | Gradient elution, starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate based on TLC results. |

| Sample Loading | Dry loading: Crude product adsorbed onto ~2g of silica gel. |

| Elution | Fractions (e.g., 20 mL each) are collected sequentially. |

| Fraction Analysis | Each fraction is analyzed by TLC to determine its composition. |

| Outcome | Fractions containing pure this compound (identified by a single spot on TLC with the correct Rf) are combined. |

Chiral Analytical Techniques for Enantiomeric Purity Determination

This compound possesses a stereocenter at the fourth carbon atom, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. In many biological and pharmaceutical contexts, different enantiomers of a chiral molecule exhibit distinct activities. wikipedia.org Therefore, determining the enantiomeric purity (or enantiomeric excess, ee) of a sample of this compound is crucial. Chiral analytical techniques are employed for this purpose, with chiral chromatography being the most prevalent method. nih.gov

Chiral chromatography separates enantiomers by utilizing a chiral environment, most commonly a chiral stationary phase (CSP). wikipedia.org The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. According to the "three-point interaction model," for effective chiral recognition to occur, there must be at least three simultaneous interactions (e.g., hydrogen bonds, dipole-dipole, steric hindrance) between one of the enantiomers and the CSP. wikipedia.org The difference in the stability of these diastereomeric complexes leads to different retention times for the two enantiomers, allowing for their separation and quantification.

Common chiral analytical techniques applicable to this compound include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for enantiomeric separation. nih.gov A solution of the this compound sample is injected into an HPLC system equipped with a column containing a CSP. Polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica support) are common and versatile CSPs. semanticscholar.org The separated enantiomers are detected as they elute from the column, and the area under each peak in the resulting chromatogram is proportional to the amount of that enantiomer in the sample.

Chiral Gas Chromatography (GC): For volatile and thermally stable compounds like this compound, chiral GC is a suitable alternative. In this method, the stationary phase in the capillary column is coated with a chiral selector, often a derivative of cyclodextrin. semanticscholar.org The sample is vaporized and carried through the column by an inert gas, and the enantiomers are separated based on their differential interactions with the chiral stationary phase.

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] x 100.

Table 3: Comparison of Chiral Analytical Techniques for this compound

| Technique | Principle | Common Chiral Selector | Advantages | Considerations |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) in the liquid phase. wikipedia.org | Polysaccharide derivatives (e.g., Chiralcel® OD-H), Pirkle-type phases. semanticscholar.org | High resolution, wide applicability, room temperature operation. | Higher cost of solvents and columns. |

| Chiral GC | Differential interaction with a CSP in the gas phase. semanticscholar.org | Cyclodextrin derivatives (e.g., Chirasil-Dex). | High efficiency, excellent sensitivity, small sample size. | Compound must be volatile and thermally stable. |

| NMR Spectroscopy with Chiral Solvating or Derivatizing Agents | Formation of diastereomeric complexes or derivatives that exhibit distinct NMR signals. researchgate.net | Chiral solvating agents (e.g., Pirkle's alcohol) or derivatizing agents (e.g., Mosher's acid). | Provides absolute configuration information in some cases. | May require derivatization, lower sensitivity for minor enantiomers. |

Derivatization Strategies and Their Research Implications for Methyl 4 Formylhexanoate

Derivatization for Enhanced Reactivity and Synthetic Efficiency

The aldehyde functional group in Methyl 4-formylhexanoate is a key site for chemical modifications aimed at increasing the molecule's synthetic utility. Derivatization can transform the aldehyde into other functional groups, enabling the construction of more complex molecular architectures.

One of the most widely used reactions for extending the carbon chain of an aldehyde is the Wittig reaction . wikipedia.orglumenlearning.comchemistrytalk.org This reaction involves treating the aldehyde with a phosphorus ylide (a Wittig reagent), which converts the carbonyl group into a carbon-carbon double bond. wikipedia.orglumenlearning.comchemistrytalk.org This method is highly reliable for olefination and allows for the introduction of a wide variety of substituents, depending on the structure of the ylide. lumenlearning.com

Another significant derivatization strategy is reductive amination , which converts the aldehyde into an amine. jove.comwikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves the reaction of the aldehyde with an amine in the presence of a reducing agent, such as sodium cyanoborohydride. jove.commasterorganicchemistry.com The reaction proceeds through an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This method is highly efficient for the synthesis of primary, secondary, and tertiary amines. acs.org

| Reaction | Reagents | Product Functional Group | Synthetic Utility |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene | Carbon chain extension, introduction of a double bond. |

| Reductive Amination | Amine (e.g., R-NH₂) and a reducing agent (e.g., NaBH₃CN) | Amine | Introduction of a nitrogen-containing functional group. |

Analytical Derivatization for Improved Detection and Characterization

In analytical chemistry, derivatization is a crucial step to enhance the detectability and separation of analytes that may otherwise be challenging to measure. For this compound, the aldehyde group is the primary target for such modifications.

The analysis of low molecular weight aldehydes by mass spectrometry (MS) can be challenging due to their volatility and sometimes poor ionization efficiency. nih.gov Derivatization can overcome these limitations by introducing a tag that is readily ionizable, thus significantly improving the MS response. nih.govacs.org

A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH) . nih.govresearchgate.nethitachi-hightech.com It reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative, which can be readily analyzed by liquid chromatography-mass spectrometry (LC-MS). researchgate.nethitachi-hightech.com Another widely used reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) , which forms an oxime derivative that is highly responsive in gas chromatography-mass spectrometry (GC-MS) with electron capture detection. nih.govsigmaaldrich.com

More recently, novel derivatizing agents have been designed to incorporate a permanent positive charge, which enhances ionization in electrospray ionization (ESI) mass spectrometry. nih.govacs.org An example is 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC) , which reacts with aldehydes to form a derivative with a quaternary ammonium group, leading to a strong signal in positive-ion ESI-MS. acs.org

| Derivatizing Agent | Abbreviation | Derivative Formed | Analytical Technique |

|---|---|---|---|

| 2,4-dinitrophenylhydrazine | DNPH | Hydrazone | LC-MS |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine | PFBHA | Oxime | GC-MS |

| 4-(2-(trimethylammonio)ethoxy)benzenaminium halide | 4-APC | Quaternary ammonium derivative | LC-ESI-MS |

| D-cysteine | - | Thiazolidine-4-carboxylic acid | LC-MS/MS |

Derivatization not only enhances detection but also improves the chromatographic separation of aldehydes. nih.gov The derivatives formed often have significantly different properties, such as polarity and volatility, compared to the parent compound, which can be exploited for better separation from other components in a complex mixture. nih.gov

For instance, the DNPH derivatives of aldehydes are less volatile and more suitable for reversed-phase high-performance liquid chromatography (HPLC) than the underivatized aldehydes. researchgate.netwaters.com The separation of these derivatives is typically achieved on a C18 column, and they are detected by UV-visible absorption. hitachi-hightech.comwaters.com Similarly, PFBHA derivatives are more volatile and thermally stable, making them ideal for separation by gas chromatography (GC). sigmaaldrich.com

Post-column derivatization is another approach where the separation of the underivatized aldehydes is performed first, followed by reaction with a derivatizing reagent before detection. jascoinc.com For example, 1,3-cyclohexanedione can be used as a post-column derivatizing reagent for the analysis of aldehydes by HPLC with fluorescence detection. jascoinc.com

| Derivatizing Agent | Effect on Volatility | Effect on Polarity | Suitable Chromatographic Technique |

|---|---|---|---|

| DNPH | Decreased | Increased | HPLC |

| PFBHA | Increased | Decreased | GC |

Chiral Derivatization for Absolute Configuration Assignment

Determining the absolute configuration of the chiral center at the 4-position of this compound is crucial for understanding its stereochemical properties. Chiral derivatization is a powerful technique for this purpose, as it converts a pair of enantiomers into a pair of diastereomers, which have different physical properties and can be distinguished by techniques like nuclear magnetic resonance (NMR) spectroscopy or chromatography. wikipedia.orgnih.gov

A common strategy involves the reduction of the formyl group to a primary alcohol, creating a new stereocenter. The resulting diastereomeric diols can then be derivatized with a chiral derivatizing agent (CDA) . wikipedia.org One of the most well-known CDAs is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) , also known as Mosher's acid. tcichemicals.comspringernature.comnih.gov The alcohol is esterified with both the (R)- and (S)-enantiomers of MTPA to produce a pair of diastereomeric esters. springernature.comnih.gov By analyzing the differences in the chemical shifts in the ¹H NMR spectra of these two diastereomers, the absolute configuration of the alcohol, and by inference the original chiral center, can be determined. nih.gov This is known as the Mosher's method. springernature.comnih.gov

Other chiral derivatizing agents, such as α-methoxyphenylacetic acid (MPA), are also used for the same purpose. tcichemicals.com The choice of the CDA can be critical for achieving sufficient separation of the signals in the NMR spectrum to allow for an unambiguous assignment of the absolute configuration.

| Chiral Derivatizing Agent | Abbreviation | Functional Group Reacted | Analytical Technique |

|---|---|---|---|

| α-methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's acid) | Alcohols, Amines | NMR Spectroscopy |

| α-methoxyphenylacetic acid | MPA | Alcohols, Amines | NMR Spectroscopy |

Theoretical and Computational Investigations of Methyl 4 Formylhexanoate and Its Reactions

Quantum Chemical Studies of Electronic Structure and Reactivity Descriptors

A standard theoretical investigation into the electronic structure and reactivity of Methyl 4-formylhexanoate would typically employ quantum chemical methods, most notably Density Functional Theory (DFT). Such studies would aim to elucidate the fundamental electronic properties of the molecule, which in turn govern its chemical behavior.

Key reactivity descriptors that would be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For a molecule like this compound, the HOMO would likely be localized on the oxygen atoms of the ester and aldehyde groups, while the LUMO would be centered on the carbonyl carbons.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, such as the carbonyl oxygen atoms. Positive potential regions (blue) highlight electron-deficient areas susceptible to nucleophilic attack, like the carbonyl carbon atoms.

A hypothetical data table of such calculated descriptors for this compound, based on a DFT study, might look like the following:

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Electron-donating ability |

| LUMO Energy | +1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 8.7 eV | Kinetic stability |

| Chemical Hardness | 4.35 eV | Resistance to charge transfer |

| Electrophilicity Index | 1.5 eV | Propensity to accept electrons |

It is critical to reiterate that the values in this table are purely illustrative and are not based on actual published research for this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For this compound, theoretical studies could investigate a variety of transformations, including:

Nucleophilic Addition to the Aldehyde: The formyl group is a primary site for nucleophilic attack. Computational studies would model the reaction pathway of various nucleophiles with the aldehyde, identifying the transition state and calculating the activation energy. This would provide insights into the reaction kinetics.

Ester Hydrolysis: The mechanism of acid- or base-catalyzed hydrolysis of the methyl ester could be investigated. Such studies would likely explore the formation of tetrahedral intermediates and the associated transition states, similar to the well-established AAC2 mechanism for ester hydrolysis.

Oxidation and Reduction: The oxidation of the aldehyde to a carboxylic acid or the reduction of the aldehyde and/or ester to alcohols are common transformations. Computational modeling could determine the most favorable reaction pathways and the energetics involved.

For each proposed mechanism, the geometries of reactants, products, intermediates, and transition states would be optimized, and their energies calculated. This would allow for the construction of a reaction profile diagram, visually representing the energy changes throughout the reaction.

Molecular Modeling and Dynamics for Conformational Analysis

This compound possesses significant conformational flexibility due to the presence of several single bonds. A thorough conformational analysis would be essential to understand its three-dimensional structure and how this influences its properties and reactivity.

Potential Energy Surface (PES) Scanning: By systematically rotating the dihedral angles of the key single bonds (e.g., C-C bonds in the hexanoate (B1226103) chain, C-O bond of the ester), a potential energy surface can be generated. This would identify the low-energy conformers (local minima) and the energy barriers between them (saddle points).

Molecular Dynamics (MD) Simulations: MD simulations would provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, one could observe the transitions between different conformations and determine their relative populations. This is particularly useful for understanding the flexibility of the molecule in different environments, such as in a solvent.

The results of a conformational analysis would reveal the preferred shapes of this compound, which could have implications for its interaction with other molecules, such as enzymes or catalysts.

Prediction of Stereoselectivity in Formylhexanoate Transformations

The carbon atom to which the formyl group is attached (C4) in this compound is a stereocenter. Therefore, reactions involving this center, or reactions of the formyl group itself in a chiral environment, can exhibit stereoselectivity. Computational methods are invaluable for predicting and rationalizing the stereochemical outcome of such reactions.

Modeling Stereoselective Reactions: For a reaction that creates a new stereocenter or modifies the existing one, computational models can be built for the diastereomeric transition states. By comparing the energies of these transition states, one can predict which stereoisomer will be formed preferentially. The lower the energy of the transition state, the faster the reaction pathway, and thus the more abundant the corresponding product.

Chiral Catalyst Interactions: If a chiral catalyst is used to induce stereoselectivity, computational modeling can be employed to study the non-covalent interactions between the catalyst and the substrate in the transition state. This can help to understand the origin of the stereocontrol and to design more effective catalysts.

For example, in a hypothetical nucleophilic addition to the formyl group, the nucleophile can approach from two different faces (re or si), leading to two different stereoisomeric products. A computational study would calculate the energies of the two corresponding transition states. A significant energy difference between them would indicate a high degree of stereoselectivity.

Future Research Directions and Translational Opportunities

Exploration of Undiscovered Synthetic Transformations

The dual functionality of methyl 4-formylhexanoate offers a rich platform for investigating novel synthetic transformations. The aldehyde group can undergo a wide array of reactions, while the ester moiety can be subjected to various modifications, either sequentially or in one-pot procedures. Future research could focus on several key areas:

Multicomponent Reactions: The development of novel multicomponent reactions (MCRs) involving this compound as a key building block is a promising avenue. For instance, a proline-catalyzed three-component reaction, analogous to those involving other aldehydes, could be explored where this compound reacts with a ketone and Meldrum's acid to generate complex keto esters. thieme-connect.com Such reactions are highly atom-economical and can rapidly generate molecular complexity from simple starting materials.

Domino and Cascade Reactions: The strategic positioning of the aldehyde and ester groups allows for the design of domino or cascade reactions. For example, an initial reaction at the aldehyde, such as a Knoevenagel condensation, could be followed by an intramolecular cyclization involving the ester group, leading to the formation of heterocyclic compounds.

Catalytic C-H Functionalization: Investigating the regioselective C-H functionalization of the aliphatic backbone of this compound could lead to the synthesis of novel derivatives. researchgate.net Metal oxide cluster-catalyzed reactions using molecular oxygen as a green oxidant could be a sustainable approach for these transformations. labmanager.com

A summary of potential synthetic transformations is presented in the table below.

| Reaction Type | Potential Reagents/Catalysts | Expected Product Class |

| Reductive Amination | Amines, Reducing Agents (e.g., NaBH(OAc)3) | Amino esters |

| Wittig Reaction | Phosphonium Ylides | Unsaturated esters |

| Aldol Condensation | Ketones/Aldehydes, Acid/Base Catalyst | β-Hydroxy esters, α,β-Unsaturated esters |

| Oxidative Esterification | Alcohols, Oxidizing Agent (e.g., TCCA) | Diesters |

| Asymmetric Catalysis | Chiral Catalysts | Enantioenriched derivatives |

Expanding the Chemical Space of Derivatized Analogues

The derivatization of this compound can lead to a vast chemical space of analogues with potentially interesting properties. Both the aldehyde and ester functionalities serve as handles for modification.

The aldehyde can be converted into a variety of functional groups, including:

Alcohols: through reduction.

Carboxylic acids: via oxidation. mdpi.com

Imines and oximes: by condensation with amines and hydroxylamines, respectively.

Alkenes: through Wittig or Horner-Wadsworth-Emmons reactions. banglajol.info

The ester group can be:

Hydrolyzed to the corresponding carboxylic acid.

Transesterified with different alcohols to yield a variety of esters.

Reduced to an alcohol.

Converted to an amide through aminolysis.

The combination of these transformations on both functional groups allows for the creation of a diverse library of compounds. For instance, initial modification of the aldehyde followed by transformation of the ester group can lead to a wide range of bifunctional molecules with tailored properties. nih.gov The process of derivatization involves reacting a compound with a chemical agent to alter its chemical and physical properties for analysis. libretexts.org

Green Chemistry Principles in this compound Synthesis and Application

Future research on this compound should be guided by the principles of green chemistry to ensure sustainability.

Alternative Solvents: The use of greener solvents in the synthesis and derivatization of this compound is a key consideration. Bio-based solvents like ethanol (B145695) or solvent mixtures such as ethyl acetate/ethanol can be explored as replacements for hazardous solvents like dichloromethane. sigmaaldrich.comusc.edu Water, being non-toxic and abundant, is another attractive medium for certain reactions. researchgate.net

Catalysis: Employing catalytic methods, especially those using earth-abundant and non-toxic metals, can significantly improve the sustainability of synthetic processes. The use of biocatalysts, such as enzymes, for esterification or the reduction of the aldehyde can offer high selectivity under mild reaction conditions. researchgate.netresearchgate.net For instance, lipase-catalyzed esterification can be a greener alternative to traditional acid-catalyzed methods. researchgate.net

Atom Economy: Designing synthetic routes with high atom economy, such as multicomponent reactions, minimizes waste generation. labmanager.com

| Green Chemistry Principle | Application to this compound | Potential Benefit |

| Use of Renewable Feedstocks | Synthesis from bio-based starting materials. | Reduced reliance on fossil fuels. |

| Safer Solvents and Auxiliaries | Utilizing water, bio-ethanol, or supercritical CO2. researchgate.net | Minimized environmental and health impacts. |

| Catalysis | Employing biocatalysts (lipases, alcohol dehydrogenases) or earth-abundant metal catalysts. researchgate.net | Increased efficiency, milder reaction conditions, and reduced waste. |

| Atom Economy | Designing syntheses via multicomponent or domino reactions. | Maximized incorporation of starting materials into the final product. |

Interdisciplinary Research with Materials Science and Chemical Biology

The bifunctional nature of this compound makes it an attractive candidate for interdisciplinary research, particularly in materials science and chemical biology.

Materials Science: The presence of two reactive sites allows for its use as a monomer or cross-linking agent in polymer synthesis. Functional aliphatic polyesters are gaining attention as biodegradable alternatives to petrochemical-based plastics. nih.govbohrium.com this compound derivatives could be incorporated into polyester (B1180765) backbones to tune properties such as degradability, hydrophilicity, and mechanical strength. researchgate.netresearchgate.net For example, long-chain aliphatic esters can be used to create polymers with properties that bridge the gap between semicrystalline polyolefins and traditional polycondensates. acs.org

Chemical Biology: The aldehyde functionality is a reactive handle that can be used to develop chemical probes for biological investigations. Aldehydes can react with specific amino acid residues in proteins, making them useful for designing activity-based probes to study enzyme function. illinois.edu Fluorescent probes containing an aldehyde group can be designed to detect specific biomolecules or cellular processes. rsc.orgnih.gov For instance, a derivatized this compound could be incorporated into a larger molecular probe to investigate lipid metabolism or oxidative stress. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing methyl 4-formylhexanoate in laboratory settings?

this compound is synthesized via condensation reactions involving esterification and formylation. A documented method involves reacting (R)-tryptophanol with this compound in toluene under reflux, followed by flash chromatography (EtOAc/n-Hex, 2:1) to achieve a 58% yield . Alternative routes may include oxidation of alcohols or Vilsmeier-Haack formylation, though substrate compatibility dictates specific conditions .

Q. How is this compound characterized to confirm its structural integrity?

Characterization employs spectroscopic techniques:

- ¹H-NMR to verify formyl proton resonance (δ ~9.8 ppm) and ester methyl groups (δ ~3.6 ppm).

- IR spectroscopy to confirm carbonyl stretches (C=O at ~1720 cm⁻¹ for ester, ~1700 cm⁻¹ for aldehyde).

- Chiral analysis (e.g., optical rotation, as in [α]²⁰D = -18.2° for derivatives) ensures stereochemical purity .

Q. What are the primary research applications of this compound in organic synthesis?

It serves as a key intermediate in synthesizing heterocyclic compounds (e.g., indoloquinolizidines) and chiral building blocks for pharmaceuticals. Its formyl group enables participation in aldol condensations and nucleophilic additions .

Q. What safety protocols are critical when handling this compound?

- Use gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Work in a fume hood due to volatile organic byproducts.

- Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in this compound-mediated reactions?

- Optimize stoichiometry : Ensure excess aldehyde (1.1–1.2 equiv.) to drive condensation reactions.

- Monitor reaction kinetics : Use TLC or in-situ IR to track intermediate formation.

- Purification adjustments : Test gradient elution in chromatography (e.g., EtOAc/n-Hex ratios) to improve separation .

Q. How should contradictory spectral data (e.g., NMR vs. IR) be resolved during characterization?

- Cross-validate techniques : Confirm aldehyde presence via both ¹H-NMR and derivatization (e.g., formation of hydrazones).

- Replicate experiments : Rule out instrumentation errors.

- Consult computational models : Compare experimental IR peaks with DFT-calculated vibrational modes .

Q. What strategies enhance the stability of this compound under varying storage conditions?

- Temperature control : Store at -20°C in amber vials to prevent aldehyde oxidation.

- Inert atmosphere : Use nitrogen or argon to minimize moisture absorption.

- Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1% w/w to prolong shelf life .

Q. How can reaction conditions be optimized for enantioselective synthesis using this compound?

- Catalyst screening : Test chiral organocatalysts (e.g., proline derivatives) or metal-ligand complexes.

- Solvent effects : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) for stereochemical control.

- Temperature modulation : Lower temperatures (0–5°C) may enhance enantiomeric excess by slowing racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.